Cas no 85806-67-3 (Methyl 2-methyloxazole-4-carboxylate)
Methyl 2-methyloxazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2-methyloxazole-4-carboxylate
- 2-methyl-oxazole-4-carboxylic aicd methyl ester
- 4-Oxazolecarboxylicacid, 2-methyl-, methyl ester
- methyl 2-methyl-1,3-oxazole-4-carboxylate
- Methyl-2-methyl oxazole-4-carboxylate
- METHYL-4-METHYL-3,5-OXAZOLECARBOXYLATE
- 2-Methyl-oxazole-4-carboxylic acid methyl ester
- 2-Methyloxazole-4-carboxylic acid methyl ester
- 2-Methyl-1,3-oxazole-4-carboxylic acid methyl ester
- 4-OXAZOLECARBOXYLIC ACID, 2-METHYL-, METHYL ESTER
- 2-Methyl-oxazole-4-carboxylicacidmethylester
- PubChem11666
- NBBUIANVONUUEM-UHFFFAOYSA-N
- methyl 2-methyloxazol-4-caboxylate
- methyl
- 2-Methyl-4-oxazolecarboxylic acid methyl ester
- EN300-76074
- SY018269
- AB13936
- DTXSID80445935
- Z1184916182
- AKOS006339865
- F2167-7118
- 85806-67-3
- AC-6350
- SCHEMBL286492
- methyl 2-methyloxazol-4-carboxylate
- CS-W003035
- AS-19725
- methyl2-methyloxazole-4-carboxylate
- J-522051
- Methyl 2-methyloxazole-4-carboxylate, 97%
- MFCD03265460
-
- MDL: MFCD03265460
- Inchi: 1S/C6H7NO3/c1-4-7-5(3-10-4)6(8)9-2/h3H,1-2H3
- InChI Key: NBBUIANVONUUEM-UHFFFAOYSA-N
- SMILES: O=C(C1=COC(C)=N1)OC
Computed Properties
- Exact Mass: 141.04300
- Monoisotopic Mass: 141.042593085g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 137
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.3
- XLogP3: 0.9
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.18
- Melting Point: 56-60 °C
- Boiling Point: 191.052°C at 760 mmHg
- Flash Point: 69.346°C
- Refractive Index: 1.468
- PSA: 52.33000
- LogP: 0.76960
Methyl 2-methyloxazole-4-carboxylate Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38-52/53
- Safety Instruction: 26-61
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38; R52/53
- Storage Condition:Room temperature
Methyl 2-methyloxazole-4-carboxylate Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Methyl 2-methyloxazole-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-FU261-200mg |
Methyl 2-methyloxazole-4-carboxylate |
85806-67-3 | 97% | 200mg |
83.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-FU261-1g |
Methyl 2-methyloxazole-4-carboxylate |
85806-67-3 | 97% | 1g |
277.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-FU261-5g |
Methyl 2-methyloxazole-4-carboxylate |
85806-67-3 | 97% | 5g |
1205.0CNY | 2021-08-04 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 705446-1G |
Methyl 2-methyloxazole-4-carboxylate |
85806-67-3 | 97% | 1G |
532.83 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 705446-5G |
Methyl 2-methyloxazole-4-carboxylate |
85806-67-3 | 97% | 5G |
1596.15 | 2021-05-17 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M825409-5g |
Methyl 2-methyloxazole-4-carboxylate |
85806-67-3 | ≥95% | 5g |
653.40 | 2021-05-17 | |
| TRC | M338488-10mg |
Methyl 2-Methyloxazole-4-carboxylate |
85806-67-3 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M338488-50mg |
Methyl 2-Methyloxazole-4-carboxylate |
85806-67-3 | 50mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M338488-100mg |
Methyl 2-Methyloxazole-4-carboxylate |
85806-67-3 | 100mg |
$ 80.00 | 2022-06-03 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031640-1g |
Methyl 2-methyloxazole-4-carboxylate |
85806-67-3 | 97% | 1g |
¥383 | 2024-05-21 |
Methyl 2-methyloxazole-4-carboxylate Production Method
Production Method 1
Production Method 2
1.2 0 - 5 °C; 5 °C → rt; 18 h, rt
1.3 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ; rt → 30 °C; 2 h, 30 °C; 30 °C → rt
Production Method 3
1.2 Solvents: Methanol
1.3 Reagents: Methanol , Sodium methoxide
1.4 Reagents: Camphorsulfonic acid Solvents: Toluene
Production Method 4
1.2 Reagents: Hexamethylenetetramine , 1,8-Diazabicyclo[5.4.0]undec-7-ene , Copper bromide (CuBr2) ; 20 min, 0 °C; 2 h, rt
Production Method 5
Production Method 6
1.2 20 min, -10 °C
1.3 Solvents: Diethyl ether ; 2 h, 0 °C
1.4 Solvents: Acetic acid ; rt → reflux; 1.5 h, reflux
1.5 Reagents: Sodium bicarbonate Solvents: Water ; pH 8
Production Method 7
2.1 Reagents: Acetic acid Solvents: Acetic acid
Production Method 8
Production Method 9
2.1 Reagents: Bromotrichloromethane , 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane
Production Method 10
2.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ; -10 °C; 5 min, -10 °C
2.2 Reagents: Bromotrichloromethane ; -10 °C; 8 h, -10 °C; -10 °C → rt; 2 h, rt
Production Method 11
2.1 Solvents: Dichloromethane ; rt
2.2 Reagents: Triethylamine ; 0 °C; overnight, rt
3.1 Reagents: Bromotrichloromethane Solvents: Dichloromethane ; rt; rt → 0 °C
3.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 0 °C; 0 °C → rt; 3 h, rt
Production Method 12
1.2 2 h, rt
1.3 Reagents: Ammonium hydroxide , Ammonium chloride Solvents: Ethyl acetate , Water
Production Method 13
Production Method 14
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 0 °C; 0 °C → rt; 3 h, rt
Production Method 15
1.2 18 h, rt
1.3 Reagents: Water ; 10 min, rt
1.4 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ; 2 h, 30 °C
Production Method 16
1.2 Reagents: Hexamethylenetetramine , 1,8-Diazabicyclo[5.4.0]undec-7-ene , Copper bromide (CuBr2) Solvents: Tetrahydrofuran ; 2 h, rt
Production Method 17
1.2 Reagents: Bromotrichloromethane ; 20 - 25 °C; 25 °C → 7 °C
1.3 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 7 °C → 5 °C; 5 h, 0 - 5 °C; 5 °C → 7 °C; 1 h, 3 - 7 °C; 7 °C → 25 °C
Production Method 18
2.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ; 10 min, 0 °C
2.2 Reagents: Bromotrichloromethane ; 1 h, 0 °C; 0 °C → rt; 9 h, rt
Production Method 19
2.1 Reagents: Hexamethylenetetramine , 1,8-Diazabicyclo[5.4.0]undec-7-ene , Copper bromide (CuBr2) ; 20 min, 0 °C
2.2 2 h, rt
2.3 Reagents: Ammonium hydroxide , Ammonium chloride Solvents: Ethyl acetate , Water
Production Method 20
1.2 45 min, 0 °C
1.3 Reagents: Triethylamine Solvents: Dichloromethane ; 2.5 h, 0 °C; 2 h, 0 °C; 3 h, 0 °C → rt
1.4 Solvents: Water ; 2 - 3 min, rt
1.5 Reagents: Sodium chloride Solvents: Dichloromethane , Water ; pH 7, rt
2.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 15 min, -10 °C
2.2 20 min, -10 °C
2.3 Solvents: Diethyl ether ; 2 h, 0 °C
2.4 Solvents: Acetic acid ; rt → reflux; 1.5 h, reflux
2.5 Reagents: Sodium bicarbonate Solvents: Water ; pH 8
Production Method 21
2.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran
3.1 Reagents: Acetic acid Solvents: Acetic acid
Production Method 22
1.2 Reagents: Triethylamine ; 0 °C; overnight, rt
2.1 Reagents: Bromotrichloromethane Solvents: Dichloromethane ; rt; rt → 0 °C
2.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 0 °C; 0 °C → rt; 3 h, rt
Production Method 23
1.2 Solvents: Dichloromethane ; rt
1.3 Reagents: Triethylamine ; 0 °C; overnight, rt
2.1 Reagents: Bromotrichloromethane Solvents: Dichloromethane ; rt; rt → 0 °C
2.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 0 °C; 0 °C → rt; 3 h, rt
Production Method 24
2.1 Reagents: Triethylamine Solvents: Dichloromethane
3.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran
4.1 Reagents: Acetic acid Solvents: Acetic acid
Methyl 2-methyloxazole-4-carboxylate Raw materials
- Ethyl Acetimidate Hydrochloride (>90%)
- methyl 2-amino-3-hydroxypropanoate
- 4,5-Dihydro-2-methyl-1,3-oxazole-4-carboxylic acid methyl ester
- Glycine, N-(1-methoxyethylidene)-, methyl ester
- 4-Oxazolecarboxylicacid,4,5-dihydro-2-methyl-,methylester,(4S)-(9CI)
- Ethanimidic acid, ethylester
- Methyl acetimidate hydrochloride
- Alanine, N-(1-methoxyethylidene)-3-oxo-, methyl ester, ion(1-),potassium
- Methyl formate
- methyl 2-amino-3-hydroxypropanoate hydrochloride
- Methyl 2-aminoacetate hydrochloride
- L-Serine methyl ester hydrochloride
- methyl prop-2-ynoate
- L-Serine, methyl ester
Methyl 2-methyloxazole-4-carboxylate Preparation Products
Methyl 2-methyloxazole-4-carboxylate Suppliers
Methyl 2-methyloxazole-4-carboxylate Related Literature
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on Methyl 2-methyloxazole-4-carboxylate
Methyl 2-Methyloxazole-4-Carboxylate: A Comprehensive Overview
Methyl 2-methyloxazole-4-carboxylate, also known by its CAS number 85806-67-3, is a versatile organic compound that has garnered significant attention in both academic and industrial research. This compound belongs to the class of oxazole derivatives, which are widely recognized for their unique chemical properties and applications in various fields. The molecule consists of a methyl ester group attached to a substituted oxazole ring, making it a valuable intermediate in organic synthesis.
The structure of methyl 2-methyloxazole-4-carboxylate is characterized by a five-membered aromatic ring containing one oxygen atom and one nitrogen atom. The substituents on the ring, particularly the methyl group at position 2 and the carboxylate ester at position 4, play a crucial role in determining its chemical reactivity and physical properties. Recent studies have highlighted the importance of these substituents in modulating the electronic properties of the molecule, which makes it an attractive candidate for various applications.
One of the key areas where methyl 2-methyloxazole-4-carboxylate has shown promise is in pharmaceutical research. The compound serves as an intermediate in the synthesis of bioactive molecules, including antibiotics and anti-inflammatory agents. For instance, researchers have utilized this compound to develop novel analogs with enhanced pharmacokinetic profiles. These advancements underscore its potential as a building block in drug discovery.
In addition to its role in pharmaceuticals, methyl 2-methyloxazole-4-carboxylate has found applications in agrochemicals. Its ability to act as a precursor for herbicides and fungicides has made it a valuable asset in crop protection. Recent studies have demonstrated that derivatives of this compound exhibit potent activity against various plant pathogens, making them promising candidates for sustainable agricultural practices.
The synthesis of methyl 2-methyloxazole-4-carboxylate typically involves multi-step reactions, often starting from readily available starting materials such as aldehydes and ketones. Researchers have explored various synthetic pathways to optimize the yield and purity of the compound. For example, recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and environmental impact.
From an environmental perspective, understanding the fate and transport of methyl 2-methyloxazole-4-carboxylate in natural systems is crucial. Studies have shown that the compound undergoes biodegradation under specific conditions, which is essential for assessing its environmental safety. These findings are particularly relevant for industries involved in large-scale production or application of this compound.
In conclusion, methyl 2-methyloxazole-4-carboxylate (CAS No: 85806-67-3) is a multifaceted compound with significant potential across diverse fields. Its unique chemical properties, coupled with recent research advancements, highlight its importance as both a synthetic intermediate and a functional material. As ongoing studies continue to uncover new applications and optimizations, this compound is poised to play an increasingly vital role in modern chemistry.
85806-67-3 (Methyl 2-methyloxazole-4-carboxylate) Related Products
- 10200-43-8(Ethyl 2-methyloxazole-4-carboxylate)
- 612512-13-7(methyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate)
- 208465-72-9(Methyl 2-(chloromethyl)oxazole-4-carboxylate)
- 208465-67-2(4-Oxazolecarboxylicacid, 2-(iodomethyl)-, methyl ester)
- 175551-77-6(Methyl 2-(bromomethyl)oxazole-4-carboxylate)
- 23012-17-1(2-methyl-1,3-oxazole-4-carboxylic acid)
- 155884-24-5(methyl 2-(propan-2-yl)-1,3-oxazole-4-carboxylate)
- 181633-60-3(Ethyl 2-formyl-1,3-oxazole-4-carboxylate)
- 170487-38-4(methyl 1,3-oxazole-4-carboxylate)
- 460081-24-7(ethyl 2-ethenyl-1,3-oxazole-4-carboxylate)